molecular formula C11H15N3O4 B6965079 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione

1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B6965079
M. Wt: 253.25 g/mol
InChI Key: POUBOHBFIFNXSP-UHFFFAOYSA-N
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Description

1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione is a complex organic molecule. This compound features an oxadiazole ring attached to a pyrrolidine ring. Such compounds are frequently studied for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis processes One might start with the formation of the oxadiazole ring through cyclization reactions of appropriate nitrile oxides and amines

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes for scalability, including considerations for yield, purity, and cost. Reaction conditions might be adjusted to accommodate bulk production requirements, and steps would be taken to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound could undergo various types of reactions, such as:

  • Oxidation: : Possible transformation of the methoxymethyl group or other reactive sites.

  • Reduction: : Reduction of potential functional groups within the structure.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, depending on the reactive sites available.

Common Reagents and Conditions

  • Oxidation: : Use of reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Use of agents like lithium aluminum hydride or palladium on carbon.

  • Substitution: : Solvents and catalysts like dichloromethane and trifluoromethanesulfonic acid could be utilized.

Major Products Formed

Depending on the specific reagents and conditions, a range of derivative compounds can be formed, potentially altering the biological activity or properties of the original molecule.

Scientific Research Applications

1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione is of great interest in scientific research for various applications:

  • Chemistry: : As a building block in synthetic organic chemistry, this compound is useful for creating more complex molecules.

  • Medicine: : Could serve as a lead compound for drug development due to its unique structure and potential biological activity.

  • Industry: : May be explored for use in materials science, such as in the development of novel polymers or as a component in coatings and adhesives.

Mechanism of Action

The precise mechanism of action for this compound would depend on its specific application. Generally, its structure allows for interactions with various biological targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic or inhibitory effects. Understanding these pathways requires detailed experimental data and modeling studies.

Comparison with Similar Compounds

When compared to similar compounds, such as those with slight variations in the oxadiazole or pyrrolidine rings, this compound may exhibit unique properties due to its specific substituents and ring structures. Other similar compounds might include:

  • 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,4-dione

  • 1-[[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione

This highlights the uniqueness of 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione in terms of its chemical reactivity and potential applications in various scientific fields. If there's anything specific you want to delve into further, let me know!

Properties

IUPAC Name

1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2)4-9(15)14(10(11)16)5-8-12-7(6-17-3)13-18-8/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUBOHBFIFNXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)CC2=NC(=NO2)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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